4-(Piperidin-1-YL)benzenesulfonamide
Overview
Description
“4-(Piperidin-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 10338-60-0 . Its molecular weight is 240.33 . The compound is also known by its IUPAC name, 4-(1-piperidinyl)benzenesulfonamide . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “4-(Piperidin-1-YL)benzenesulfonamide” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Molecular Structure Analysis
The molecular structure of “4-(Piperidin-1-YL)benzenesulfonamide” consists of a piperidine ring attached to a benzenesulfonamide group . The InChI Code for this compound is 1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) .
Chemical Reactions Analysis
Piperidine derivatives, including “4-(Piperidin-1-YL)benzenesulfonamide”, are known to be involved in various chemical reactions. They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
“4-(Piperidin-1-YL)benzenesulfonamide” is a compound with a molecular weight of 240.33 . The physical form of a similar compound, 4-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride, is reported to be a powder .
Scientific Research Applications
Role in Drug Designing
Piperidines, including 4-(Piperidin-1-YL)benzenesulfonamide, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Formation of Various Derivatives
4-(Piperidin-1-YL)benzenesulfonamide can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Some derivatives of 4-(Piperidin-1-YL)benzenesulfonamide have shown potential as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antimicrobial Applications
Piperidine derivatives, including 4-(Piperidin-1-YL)benzenesulfonamide, have been utilized as antimicrobial agents . They have shown effectiveness against a variety of microbial strains.
Analgesic and Anti-inflammatory Applications
4-(Piperidin-1-YL)benzenesulfonamide and its derivatives have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation.
Antipsychotic Applications
Piperidine derivatives have also been used as antipsychotic agents . They have shown potential in the treatment of various psychiatric disorders.
Antiviral and Antimalarial Applications
Piperidine derivatives have been utilized as antiviral and antimalarial agents . They have shown effectiveness against a variety of viral and malarial strains.
Antihypertensive Applications
4-(Piperidin-1-YL)benzenesulfonamide and its derivatives have been used as antihypertensive agents . They have shown potential in the treatment of high blood pressure.
Safety and Hazards
The safety data sheet for “4-(Piperidin-1-YL)benzenesulfonamide” indicates that it should be handled with care . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
Piperidine derivatives, including “4-(Piperidin-1-YL)benzenesulfonamide”, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-1-YL)benzenesulfonamide is Stromelysin-1 , a human protein . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that the compound interacts with its target, stromelysin-1, to exert its effects . The specifics of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound interacts with stromelysin-1, which is involved in various biological processes
Result of Action
It is known that the compound interacts with stromelysin-1, which could potentially influence various biological processes
properties
IUPAC Name |
4-piperidin-1-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFUVTSBLLDOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352767 | |
Record name | Benzenesulfonamide, 4-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-YL)benzenesulfonamide | |
CAS RN |
10338-60-0 | |
Record name | Benzenesulfonamide, 4-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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